
4,5-Difluoropyridin-2-amine
Vue d'ensemble
Description
4,5-Difluoropyridin-2-amine is a chemical compound with the molecular formula C5H4F2N2 . It has a molecular weight of 130.1 .
Molecular Structure Analysis
The InChI code for 4,5-Difluoropyridin-2-amine is 1S/C5H4F2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H, (H2,8,9) . This indicates the presence of two fluorine atoms, one nitrogen atom, and one hydrogen atom in the pyridine ring .Physical And Chemical Properties Analysis
4,5-Difluoropyridin-2-amine is a solid at room temperature . It has a molecular weight of 130.1 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Applications De Recherche Scientifique
-
“4,5-Difluoropyridin-2-amine” is a chemical compound with the CAS Number: 1211537-08-4 . It has a molecular weight of 130.1 and its linear formula is C5H4F2N2 .
-
This compound is used in the field of chemical synthesis . It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
-
In terms of synthesis, fluoropyridines, including “4,5-Difluoropyridin-2-amine”, have been synthesized for various purposes . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
-
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
-
Fluoropyridines, including “4,5-Difluoropyridin-2-amine”, present a special interest as potential imaging agents for various biological applications .
-
Chemical Synthesis
- “4,5-Difluoropyridin-2-amine” is used as a building block in the field of chemical synthesis . It is often used in the synthesis of various chemical compounds .
- The methods of synthesis of fluoropyridines, including “4,5-Difluoropyridin-2-amine”, are diverse and can be adapted for various purposes .
-
Pharmaceutical Research
-
Radiotherapy
-
Synthesis of Polyazamacrocycles
- Palladium-catalyzed amination of 3,5-dihalopyridines with linear polyamines can lead to the formation of new pyridine-containing macrocycles.
- These macrocycles have potential applications in synthesizing larger cavity macrocycles.
-
Fluroxypyr Ethyl Ester Synthesis
-
Synthesis of Larger Cavity Macrocycles
- “4,5-Difluoropyridin-2-amine” could be used in the synthesis of larger cavity macrocycles. Palladium-catalyzed amination of 3,5-dihalopyridines with linear polyamines can lead to the formation of new pyridine-containing macrocycles. These macrocycles have potential applications in synthesizing larger cavity macrocycles.
Safety And Hazards
The safety information available indicates that 4,5-Difluoropyridin-2-amine should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound has a GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H320-H335, and precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .
Propriétés
IUPAC Name |
4,5-difluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPWAZMFQHOULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857310 | |
| Record name | 4,5-Difluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoropyridin-2-amine | |
CAS RN |
1211537-08-4 | |
| Record name | 4,5-Difluoro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211537-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Difluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



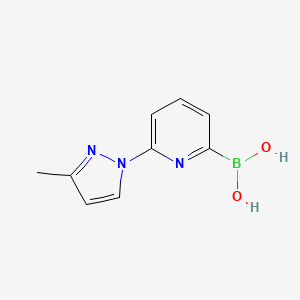


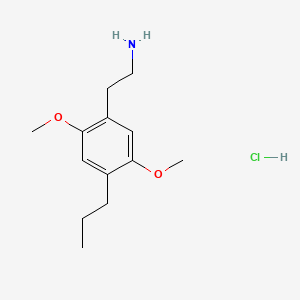
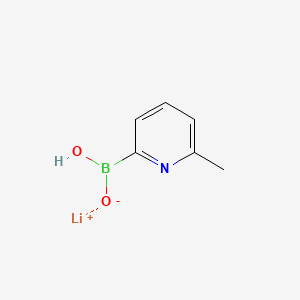
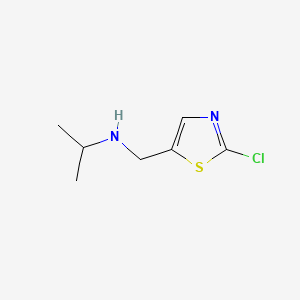
![2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B596407.png)

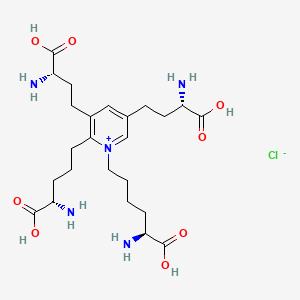
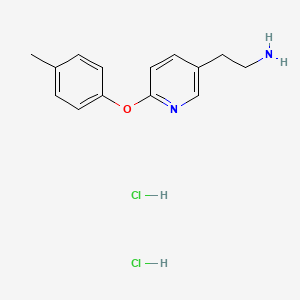


![Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B596418.png)